molecular formula C4H12BrP B1580692 Tetramethylphosphonium bromide CAS No. 4519-28-2

Tetramethylphosphonium bromide

Cat. No.: B1580692
CAS No.: 4519-28-2
M. Wt: 171.02 g/mol
InChI Key: ZTXFOCMYRCGSMU-UHFFFAOYSA-M
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Description

Tetramethylphosphonium bromide is a useful research compound. Its molecular formula is C4H12BrP and its molecular weight is 171.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 617067. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Tetramethylphosphonium bromide plays a significant role in biochemical reactions, particularly in the formation of phosphonium ylides. These ylides are crucial intermediates in the Wittig reaction, which is widely used in organic synthesis to form alkenes. This compound interacts with enzymes and proteins that facilitate the deprotonation process, leading to the formation of methylenetrimethylphosphine ylide . This interaction is essential for the subsequent steps in the synthesis of various organic compounds.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways and altering gene expression. The compound can affect cellular metabolism by modifying the activity of enzymes involved in metabolic pathways. For instance, this compound can inhibit or activate specific enzymes, leading to changes in the metabolic flux and levels of metabolites within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, affecting the overall cellular function. This compound can also participate in the formation of coordination complexes with transition metals, further influencing biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products can have different biochemical properties. Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolic processes. Toxic or adverse effects may be observed at high doses, including potential damage to cellular structures and disruption of normal cellular activities .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential impact on overall cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The transport and distribution of this compound are essential for its biochemical activity and its effects on cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is critical for its interaction with enzymes and proteins within those compartments, affecting the overall biochemical reactions and cellular processes .

Properties

IUPAC Name

tetramethylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12P.BrH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXFOCMYRCGSMU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[P+](C)(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40326796
Record name Tetramethylphosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4519-28-2
Record name Phosphonium, tetramethyl-, bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4519-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetramethylphosphonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004519282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetramethylphosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetramethylphosphonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TETRAMETHYLPHOSPHONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU5JF93X66
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Customer
Q & A

Q1: How does tetramethylphosphonium bromide interact with the water-stabilized cavitands described in the research, and what is the significance of this interaction?

A1: The research demonstrates that in a chloroform solution saturated with water, the water-stabilized cavitands form a stable 1:1 inclusion complex with this compound. [] This interaction is significant because the cationic tetramethylphosphonium is incorporated into the pi-basic cavity of the cavitand. The driving force for this encapsulation arises from the water molecules present. They form a hydrogen-bonding network that stabilizes the entire complex, effectively "sealing" the cavitand's cavity with the guest molecule inside. This highlights the cavitand's ability to act as a molecular container, selectively encapsulating guest molecules with the assistance of water.

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